![molecular formula C16H14N2O4S2 B2750813 3-[(5Z)-5-[(5-甲氧基-1H-吲哚-3-基)甲亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基]丙酸 CAS No. 902323-39-1](/img/structure/B2750813.png)
3-[(5Z)-5-[(5-甲氧基-1H-吲哚-3-基)甲亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C16H14N2O4S2 and its molecular weight is 362.42. The purity is usually 95%.
BenchChem offers high-quality 3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗肿瘤筛选
一项研究开发了一种制备程序,用于合成与给定化合物在结构上相关的化合物,对大多数恶性肿瘤细胞显示出中等的抗肿瘤活性。UO31肾癌细胞系对大多数测试化合物特别敏感(Horishny & Matiychuk, 2020)。
抗菌和抗癌活性
另一项研究工作合成了一系列具有相似结构特征的化合物,评估了它们对人结肠癌、乳腺癌和髓细胞白血病细胞系的抗增殖活性。这些研究发现显着的抗增殖作用,特别是在所有测试浓度下对 HCT116 细胞。此外,还检查了对一系列微生物的体外抗菌活性,展示了这些化合物在医学应用中的潜力(Božić 等,2017)。
用于治疗应用的光化学性质
对含有席夫碱取代的锌(II)酞菁的新苯磺酰胺衍生物基团的合成和表征的研究揭示了它们有希望的光化学性质。这些性质对于癌症治疗中的光动力疗法应用特别有用,因为它们具有良好的荧光性质、高单线态氧量子产率和适当的光降解量子产率,使其成为可行的 II 型光敏剂(Pişkin、Canpolat 和 Öztürk,2020)。
腐蚀抑制
另一项研究重点关注与给定化合物在结构上相关的衍生物的腐蚀抑制性能,评估其对硫酸中低碳钢的功效。这项研究利用重量法、电化学、SEM 和计算方法证明了在钢表面上形成保护层,揭示了这些化合物在工业应用中的潜力(Ammal, Prajila, & Joseph, 2018)。
作用机制
Target of Action
The primary target of this compound is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a member of the nuclear receptor family of ligand-activated transcription factors that regulate gene expression . It plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .
Mode of Action
The compound interacts with PPARγ by binding to its ligand-binding domain . This interaction triggers a conformational change in PPARγ, which allows it to bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes . This binding event modulates the transcription of target genes, leading to changes in cellular functions .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. It promotes adipocyte differentiation, which is the process by which pre-adipocytes mature into adipocytes . This process is crucial for the storage of excess triglycerides and the maintenance of energy balance . Additionally, PPARγ activation influences glucose homeostasis by enhancing insulin sensitivity .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic profile would be influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics .
Result of Action
The activation of PPARγ by this compound leads to several molecular and cellular effects. It promotes adipocyte differentiation, leading to an increase in the number of adipocytes capable of storing triglycerides . It also enhances insulin sensitivity, which can help improve glucose homeostasis and potentially benefit patients with type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with PPARγ . Additionally, individual patient factors, such as genetic variations, age, sex, and health status, can influence the compound’s efficacy and safety .
属性
IUPAC Name |
3-[4-hydroxy-5-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-10-2-3-12-11(7-10)9(8-17-12)6-13-15(21)18(16(23)24-13)5-4-14(19)20/h2-3,6-8,21H,4-5H2,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFDHZPKGQFCCR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC2=CC3=C(N(C(=S)S3)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(N(C(=S)S3)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
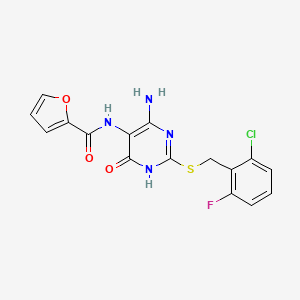
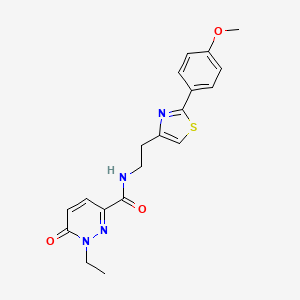
![(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2750732.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2750738.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)
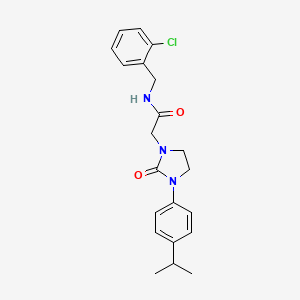
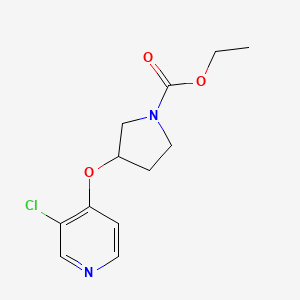
![[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750744.png)
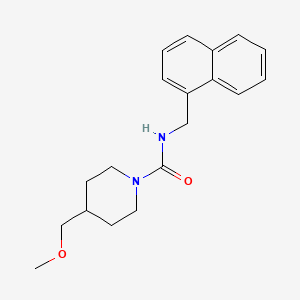
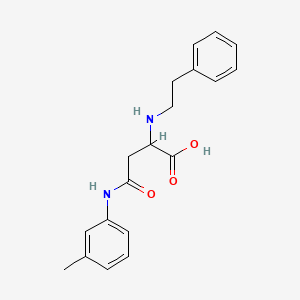
![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)
![(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid](/img/structure/B2750753.png)
